4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid
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Overview
Description
4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid is a compound that features a benzotriazinone moiety
Preparation Methods
The synthesis of 4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid typically involves the reaction of 4-oxo-1,2,3-benzotriazine with a suitable amine and a butanoic acid derivative. The reaction conditions often include the use of coupling reagents such as O-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzotriazinone moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the benzotriazinone ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazinone ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Scientific Research Applications
4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid is used in various scientific research applications:
Biology: The compound is used in the synthesis of biologically active peptides and proteins.
Industry: The compound is used in the large-scale synthesis of peptides and other complex molecules.
Mechanism of Action
The mechanism of action of 4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid involves its role as a coupling reagent in peptide synthesis. It facilitates the formation of peptide bonds by activating carboxyl groups, making them more reactive towards nucleophilic attack by amines. This activation process involves the formation of an intermediate that enhances the efficiency of peptide bond formation .
Comparison with Similar Compounds
Similar compounds include:
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: This compound is also used in peptide synthesis and has similar properties but differs in its specific functional groups.
O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate: Another coupling reagent used in peptide synthesis, known for its high efficiency and low racemization rates. The uniqueness of 4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid lies in its specific structure, which provides distinct reactivity and stability advantages in various synthetic applications.
Properties
CAS No. |
896806-79-4 |
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Molecular Formula |
C14H16N4O4 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
4-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]butanoic acid |
InChI |
InChI=1S/C14H16N4O4/c19-12(15-8-3-6-13(20)21)7-9-18-14(22)10-4-1-2-5-11(10)16-17-18/h1-2,4-5H,3,6-9H2,(H,15,19)(H,20,21) |
InChI Key |
PLNOYWRLIFDSRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCCCC(=O)O |
solubility |
24.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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